Technical Monograph: TAK-683 Kisspeptin Receptor Agonist
Technical Monograph: TAK-683 Kisspeptin Receptor Agonist
Classification: Investigational Nonapeptide Analog Primary Target: KISS1R (GPR54) Therapeutic Context: Hormone-Dependent Prostate Cancer, Endometriosis, Central Precocious Puberty[1]
Executive Summary
TAK-683 is a potent, synthetic, investigational nonapeptide agonist of the kisspeptin receptor (KISS1R/GPR54).[1] Structurally derived from the endogenous neuropeptide metastin (kisspeptin-10), TAK-683 incorporates critical amino acid modifications—specifically D-amino acids and an aza-glycine substitution—to enhance metabolic stability and receptor affinity.[1][2]
While native kisspeptin stimulates the Hypothalamic-Pituitary-Gonadal (HPG) axis, TAK-683 operates on a paradoxical pharmacological principle : continuous administration induces an initial transient stimulation ("flare") followed by profound and sustained receptor desensitization.[1] This results in the suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), ultimately reducing testosterone to castrate levels (<50 ng/dL).[1][3] This mechanism positions TAK-683 as a potential therapeutic alternative to GnRH agonists for androgen-deprivation therapy (ADT).[1]
Molecular Pharmacology & Chemical Identity[1]
Structural Optimization
Native kisspeptin-10 (KP-10) has a short half-life due to rapid enzymatic degradation.[1] TAK-683 was engineered to resist proteolysis while maintaining high affinity for KISS1R.[1]
Sequence: Ac-D-Tyr-D-Trp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2[1]
Key Structural Modifications:
-
N-Terminal Acetylation & D-Amino Acids (D-Tyr, D-Trp): Protects against aminopeptidase degradation, significantly extending plasma half-life compared to native KP-10.[1]
-
azaGly Substitution (Position 6): The replacement of the alpha-carbon with nitrogen restricts conformational flexibility, stabilizing the bioactive turn structure required for high-affinity binding.[1]
-
Arg(Me) (Methyl-Arginine): Enhances potency and selectivity.[1]
Comparative Profile: TAK-683 vs. Analogs
The following table contrasts TAK-683 with its close analog TAK-448 and the native ligand.
| Feature | Native Kisspeptin-10 (KP-10) | TAK-683 | TAK-448 |
| Sequence Length | 10 Amino Acids | 9 Amino Acids | 9 Amino Acids |
| Key Difference | Endogenous Sequence | D-Trp at Pos 2 | Hydroxyproline (Hyp) at Pos 2 |
| Receptor Affinity (IC50) | ~2 nM | 170 pM | ~460 pM |
| Metabolic Stability | Low (<10 min t1/2) | High | High |
| Primary Mechanism | Pulsatile Stimulation | Desensitization (Continuous) | Desensitization (Continuous) |
Note: The substitution of D-Trp in TAK-683 versus Hyp in TAK-448 results in distinct pharmacokinetic profiles, though both achieve castrate-level testosterone suppression upon chronic dosing.[1]
Mechanism of Action: The Agonist-Antagonist Paradox
TAK-683 functions as a supramaximal agonist .[1] Its high affinity and stability lead to continuous occupancy of the KISS1R, which triggers a biphasic response.[1]
Phase 1: Acute Stimulation (The "Flare")
Upon initial binding, TAK-683 activates the Gq/11 protein pathway.[1] This stimulates Phospholipase C (PLC), generating Inositol Triphosphate (IP3) and Diacylglycerol (DAG), causing intracellular calcium mobilization.[1] This results in a surge of GnRH release from the hypothalamus and subsequent LH/FSH release from the pituitary.[1]
Phase 2: Receptor Desensitization
With continuous exposure, the receptor machinery is overwhelmed.[1] The KISS1R undergoes rapid phosphorylation by G-protein coupled receptor kinases (GRKs), leading to:
-
Uncoupling: Beta-arrestin recruitment uncouples the receptor from the G-protein.[1]
-
Internalization: The receptor is sequestered into endosomes.[1]
-
Downregulation: Reduced receptor recycling to the membrane.[1]
This cessation of signaling halts GnRH secretion, causing the pituitary to stop producing LH/FSH, thereby collapsing gonadal steroidogenesis.[1]
Visualization: Signaling & Desensitization Pathway[1]
Figure 1: Biphasic mechanism of TAK-683.[1] Left branch shows acute activation; Right branch shows the dominant desensitization pathway under chronic exposure.[1]
Pharmacodynamics & Pharmacokinetics[1][3][4]
Quantitative Potency Data
Data derived from rat KISS1R-expressing CHO cells and human receptor assays.[1][4][5]
| Parameter | Value | 95% Confidence Interval |
| Binding Affinity (IC50) | 170 pM | 150 – 180 pM |
| Functional Potency (EC50) - Human | 0.96 nM | N/A |
| Functional Potency (EC50) - Rat | 1.6 nM | N/A |
| Ca2+ Mobilization EC50 | 180 pM | 159 – 203 pM |
Temporal Hormone Suppression Profile
In male rats, continuous subcutaneous infusion (e.g., via osmotic pump) demonstrates the following timeline:
-
Day 0-1: Transient increase in Plasma Testosterone (T).[1]
-
Day 3-7: Abrupt reduction of T to castrate levels.
-
Day 7+: Sustained suppression of T, LH, and FSH.[1][3][4][5][6] Prostate weight reduction parallels castrate controls.
Figure 2: Pharmacodynamic timeline of TAK-683 administration showing the transition from agonist to functional antagonist.[1]
Experimental Protocols
Protocol A: In Vitro Calcium Mobilization Assay (FLIPR)
Purpose: To determine the EC50 of TAK-683 for KISS1R activation.[1]
-
Cell Line Preparation: Use CHO cells stably expressing rat or human KISS1R.[1] Culture in Ham’s F-12 medium with 10% FBS.[1]
-
Seeding: Plate cells at
cells/well in 96-well black-wall plates. Incubate overnight at 37°C/5% CO2. -
Dye Loading:
-
Compound Preparation: Prepare serial dilutions of TAK-683 in HBSS (Hanks' Balanced Salt Solution) + 20 mM HEPES + 0.1% BSA. Range:
to M.[1] -
Measurement:
-
Analysis: Calculate
(Max - Min fluorescence). Fit data to a 4-parameter logistic equation to derive EC50.[1]
Protocol B: In Vivo Testosterone Suppression (Rat Model)
Purpose: To validate the efficacy of TAK-683 in suppressing the HPG axis.[1][6]
-
Animals: Male Sprague-Dawley rats (8 weeks old).
-
Formulation: Dissolve TAK-683 in 50% DMSO/water or formulate as a sustained-release depot (if testing depot). For this protocol, we assume continuous infusion via osmotic pump to ensure steady state.[1]
-
Implantation:
-
Sampling:
-
Assay:
-
Endpoint:
-
At Day 28, euthanize animals.
-
Weigh ventral prostate and seminal vesicles.[1] Compare to vehicle control and surgically castrated control group.
-
Success Criteria: Prostate weight and Plasma T in TAK-683 group should be statistically indistinguishable from the castrated group.
-
Clinical Implications
TAK-683 has been investigated primarily for Prostate Cancer .[1][2][5][6]
-
PSA Reduction: In JDCaP xenograft models (androgen-dependent), TAK-683 reduced PSA to undetectable levels (<0.5 ng/mL) by Day 14.[1][5]
-
Advantage over GnRH Agonists: While both cause an initial flare, kisspeptin analogs act upstream of GnRH.[1] This may offer a more direct shutdown of the axis, and potentially faster recovery upon cessation, although the primary clinical advantage is providing an alternative mechanism for patients resistant to or intolerant of standard GnRH modulators.[1]
References
-
Matsui, H., et al. (2014).[1][5][6] "Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide." European Journal of Pharmacology. Link
-
Scott, G., et al. (2013).[1] "Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men." British Journal of Clinical Pharmacology. Link
-
Asami, T., et al. (2013).[1][5] "Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity." Journal of Medicinal Chemistry. Link
-
MedChemExpress. "TAK-683 Product Information and Biological Activity." Link
-
PubChem. "TAK-683 Compound Summary." National Library of Medicine.[1] Link
Sources
- 1. Tak-683 | C64H83N17O13 | CID 49787129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
